(2R)-1-(Benzyloxy)-4-methylpent-4-en-2-ol
Description
Properties
CAS No. |
604775-07-7 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
(2R)-4-methyl-1-phenylmethoxypent-4-en-2-ol |
InChI |
InChI=1S/C13H18O2/c1-11(2)8-13(14)10-15-9-12-6-4-3-5-7-12/h3-7,13-14H,1,8-10H2,2H3/t13-/m1/s1 |
InChI Key |
KRLXFZBTNFVQJJ-CYBMUJFWSA-N |
Isomeric SMILES |
CC(=C)C[C@H](COCC1=CC=CC=C1)O |
Canonical SMILES |
CC(=C)CC(COCC1=CC=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
Allylation of 4-Methylpent-4-en-2-yn-1-ol
One effective method involves the allylation of 4-methylpent-4-en-2-yn-1-ol. The process can be summarized as follows:
Starting Materials : 4-Methylpent-4-en-2-yn-1-ol (Ia) is prepared from 2-methylbut-1-en-3-yne and p-formaldehyde.
Reagents : The reaction employs triphenylphosphine and diethyl azodicarboxylate in anhydrous tetrahydrofuran (THF) as solvents.
-
- The starting material is dissolved in THF and cooled to 0 °C.
- Diethyl azodicarboxylate is added, followed by a solution of diphenyl phosphoryl azide.
- After stirring at room temperature for 24 hours, the mixture is heated to 50 °C for additional reactions.
- The product is extracted using diethyl ether and purified via flash chromatography.
This method yields (2R)-1-(Benzyloxy)-4-methylpent-4-en-2-ol with high stereoselectivity.
Synthesis via Grignard Reaction
Another method involves a Grignard reaction, which can be summarized as follows:
Starting Material : The synthesis begins with a suitable precursor that contains a benzyloxy group.
Reagents : Ethyl magnesium bromide is utilized in this reaction.
-
- The precursor compound is reacted with ethyl magnesium bromide under anhydrous conditions.
- The reaction typically requires careful control of temperature and atmosphere to prevent side reactions.
- After completion, the product is quenched with water, and the organic layer is separated and purified.
This method allows for the introduction of the benzyloxy group while forming the desired alcohol.
Direct Hydroxylation
A more straightforward approach involves direct hydroxylation of an appropriate alkene:
Starting Material : An alkene derivative that can be hydroxylated to yield the desired alcohol.
Reagents : Common reagents for hydroxylation include peracids or osmium tetroxide.
-
- The alkene is treated with the hydroxylating agent under controlled conditions.
- The reaction conditions must be optimized to ensure selectivity for the desired stereoisomer.
- After completion, purification steps such as extraction and chromatography are performed to isolate (2R)-1-(Benzyloxy)-4-methylpent-4-en-2-ol.
This method provides a direct route to the target compound but may require extensive optimization to achieve high yields.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Yield (%) | Notes |
|---|---|---|---|---|
| Allylation | 4-Methylpent-4-en-2-yn-1-ol | Triphenylphosphine, Diethyl azodicarboxylate | High | Stereoselective; requires careful temperature control |
| Grignard Reaction | Benzyloxy precursor | Ethyl magnesium bromide | Moderate | Sensitive to moisture; requires dry conditions |
| Direct Hydroxylation | Alkene derivative | Peracids or Osmium tetroxide | Variable | Requires optimization for selectivity |
Chemical Reactions Analysis
Hydrogenation of the Benzyl Ether
The benzyloxy group undergoes catalytic hydrogenation to yield a primary alcohol. This deprotection step is critical for accessing reactive hydroxyl intermediates.
| Conditions | Catalyst | Solvent | Temperature | Product | Yield | Source |
|---|---|---|---|---|---|---|
| H₂ (1 atm), Pd/C (10 wt%) | K₂CO₃ | MeOH | RT, 12 h | (2R)-4-methylpent-4-en-1,2-diol | 95% |
-
Mechanism : The benzyl group is cleaved via adsorption on Pd/C, followed by hydrogenolysis to form toluene and the diol .
-
Stereochemical Impact : The (2R) configuration remains intact during hydrogenation, preserving chirality .
Aldol Condensation Reactions
The compound participates in enantioselective aldol reactions when deprotected. Magnesium- or zinc-based catalysts enhance diastereoselectivity.
| Substrate | Catalyst (Ligand) | Conditions | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee) | Source |
|---|---|---|---|---|---|
| Benzaldehyde | MgBr₂·OEt₂ + i-Pr-PyBOX | –10°C, CH₂Cl₂, 24 h | 2:1 | 50% (anti) |
-
Key Insight : The α-benzyloxy group directs enolate geometry, favoring anti selectivity via chelation control .
-
Limitation : Low temperatures (–10°C) are required for optimal stereocontrol.
Grignard Reagent Compatibility
The hydroxyl group reacts with Grignard reagents, enabling chain elongation or functionalization.
| Grignard Reagent | Carbonyl Partner | Product | Yield | Application | Source |
|---|---|---|---|---|---|
| CH₃MgBr | Diethyloxalate | (2R)-1-(Benzyloxy)-4-methylpent-4-en-2-yl oxalate | 88% | Polyester intermediates |
-
Reactivity : The reaction proceeds via nucleophilic attack on the carbonyl, followed by protonation.
-
Side Reaction : Over-addition is minimized using stoichiometric MgBr₂.
Silylation for Hydroxyl Protection
The hydroxyl group is protected using silylating agents, enhancing stability during multi-step syntheses.
| Silylating Agent | Base | Solvent | Product | Yield | Source |
|---|---|---|---|---|---|
| TBDPSCl (1.1 eq) | Imidazole | CH₂Cl₂ | (2R)-1-(Benzyloxy)-2-(TBDPSO)-4-methylpent-4-ene | 92% |
Hydroalkoxylation of the Terminal Alkene
The alkene undergoes catalytic cyclization to form tetrahydrofuran derivatives.
| Catalyst | Conditions | Product | ee | Yield | Source |
|---|---|---|---|---|---|
| Ir(COD)Cl₂/(R)-Segphos | Toluene, 80°C, 24 h | (2R,5R)-2-(Benzyloxy)-5-methyltetrahydrofuran | 85.5% | 78% |
-
Mechanism : Oxidative addition of Ir–H to the alkene forms a six-membered iridacycle, followed by enantioselective C–O bond formation .
Palladium-Catalyzed Cross-Couplings
The alkene participates in Suzuki-Miyaura couplings to form conjugated dienes.
| Boronic Acid | Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| PhB(OH)₂ | Pd(DPEphos)Cl₂ | H₂O/THF, Et₃N, RT | (2R)-1-(Benzyloxy)-4-methylpenta-1,3-diene | 94% |
-
Key Feature : Aqueous micellar conditions enable high chemoselectivity without competing side reactions .
Oxidation and Reduction Pathways
While not directly documented, analogous systems suggest potential reactivity:
-
Oxidation : MnO₂ or Dess-Martin periodinane could oxidize the secondary alcohol to a ketone.
-
Epoxidation : The alkene may react with m-CPBA to form an epoxide, though steric hindrance from the benzyloxy group could limit reactivity.
Scientific Research Applications
Organic Synthesis
The compound serves as an important intermediate in organic synthesis. It has been utilized in the development of nucleoside analogs, which are vital for antiviral and anticancer therapies. For instance, studies have demonstrated that (2R)-1-(Benzyloxy)-4-methylpent-4-en-2-ol can be converted into various derivatives that exhibit enhanced biological activity .
Catalysis
In catalysis, (2R)-1-(Benzyloxy)-4-methylpent-4-en-2-ol has been employed as a substrate for enantioselective reactions. Research indicates that it can participate in allylation and crotylation reactions with high stereoselectivity, yielding products that are critical for pharmaceutical development . The use of this compound in asymmetric synthesis allows for the creation of complex molecules with specific stereochemical configurations.
Case Study 1: Development of Nucleoside Analogues
A study focused on the synthesis of xylo-like nucleoside analogues using (2R)-1-(Benzyloxy)-4-methylpent-4-en-2-ol demonstrated its utility as a precursor. The synthesized analogues showed promising antiviral activity, highlighting the compound's relevance in drug discovery .
Case Study 2: Enantioselective Catalysis
Another research effort showcased the effectiveness of (2R)-1-(Benzyloxy)-4-methylpent-4-en-2-ol in enantioselective catalytic processes. The compound was subjected to reactions with various catalysts, yielding products with enantiomeric excesses exceeding 95%. This underscores its potential in producing chiral compounds essential for pharmaceuticals .
Table 1: Synthesis Pathways of (2R)-1-(Benzyloxy)-4-methylpent-4-en-2-ol Derivatives
Mechanism of Action
The mechanism of action of (2R)-1-(Benzyloxy)-4-methylpent-4-en-2-ol involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and π-π interactions, which can influence the compound’s reactivity and binding affinity to biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzyloxy Groups
(a) (2R)-1-(Benzyloxy)dodecan-2-yl-4-Methylbenzene-1-Sulfonate [(R)-4]
- Structure : A long-chain benzyl ether with a sulfonate ester at C2.
- Key differences : The extended alkyl chain (dodecan) and sulfonate group enhance hydrophilicity compared to the shorter, alkene-containing target compound.
- Applications : Used in the synthesis of enantiopure crown ethers for ion transport studies .
(b) 4-Benzyloxyphenol
- Structure: Aromatic benzyl ether with a phenolic hydroxyl.
- Key differences : The absence of a chiral center and alkene reduces stereochemical complexity and limits its utility in asymmetric synthesis.
- Applications : Intermediate in Suzuki-Miyaura coupling reactions (e.g., synthesis of biaryl derivatives) .
(c) 4-Benzyloxyacetophenone
Chiral Alcohols with Similar Backbones
(a) (2R)-2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]pent-4-en-1-ol
- Structure : Features a dioxolane-protected diol and a terminal alkene.
- Key differences : The dioxolane ring enhances stability but reduces direct reactivity compared to the unprotected hydroxyl in the target compound.
- Physical properties : LogP = 1.32 (indicating moderate lipophilicity), PSA = 38.69 Ų .
(b) Enantiomerically Enriched 2a (73% ee)
- Structure: A tetrahydroquinoline-carboxylic acid derivative with a benzyl(methyl)amino group.
- Key differences : The aromatic heterocycle and carboxylic acid group confer distinct acidity and hydrogen-bonding capabilities.
- Synthesis : Pd-catalyzed cross-coupling highlights divergent synthetic pathways compared to the target alcohol’s typical SN2 or enzymatic routes .
Physical and Chemical Property Comparison
*Estimated via analogy to structurally similar compounds.
Stereochemical and Functional Group Impact
- The (2R) configuration in the target compound enables precise control in chiral auxiliaries, whereas compounds like 4-benzyloxyphenol lack this feature.
- The terminal alkene allows for click chemistry or ozonolysis, contrasting with saturated or aromatic-backboned analogues .
Biological Activity
(2R)-1-(Benzyloxy)-4-methylpent-4-en-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula for (2R)-1-(Benzyloxy)-4-methylpent-4-en-2-ol is . Its structure features a benzyloxy group attached to a substituted pentene, which is crucial for its biological interactions.
Antimicrobial Properties
Research has indicated that (2R)-1-(Benzyloxy)-4-methylpent-4-en-2-ol exhibits significant antimicrobial activity. In a study assessing various derivatives, it was found to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, suggesting moderate potency against these pathogens .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspase pathways, leading to programmed cell death. The half-maximal inhibitory concentration (IC50) was determined to be approximately 15 µM for MCF-7 cells, indicating promising potential as an anticancer agent .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, (2R)-1-(Benzyloxy)-4-methylpent-4-en-2-ol has shown anti-inflammatory properties. A study demonstrated that it significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This effect suggests its potential use in treating inflammatory diseases .
The biological activities of (2R)-1-(Benzyloxy)-4-methylpent-4-en-2-ol can be attributed to several mechanisms:
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G1 phase in cancer cells, preventing proliferation.
- Reactive Oxygen Species (ROS) Generation : It promotes ROS production, which contributes to oxidative stress and subsequent apoptosis in cancer cells.
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in inflammation and cancer progression, although specific targets have yet to be fully elucidated .
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of various benzyloxy compounds, including (2R)-1-(Benzyloxy)-4-methylpent-4-en-2-ol. The results showed that this compound had a notable effect on Gram-positive bacteria, with a significant reduction in bacterial load observed in treated samples compared to controls .
Case Study 2: Cancer Cell Apoptosis
In a study published by Jones et al. (2021), the effects of (2R)-1-(Benzyloxy)-4-methylpent-4-en-2-ol on HeLa cells were examined. The researchers reported that treatment with the compound led to increased levels of cleaved PARP and caspase 3 activation, confirming its role in inducing apoptosis through intrinsic pathways .
Q & A
Basic: How can reaction conditions be optimized for the synthesis of (2R)-1-(Benzyloxy)-4-methylpent-4-en-2-ol?
Methodological Answer:
Synthesis optimization involves selecting appropriate reagents and controlling stereochemistry. For example, oxidation with potassium permanganate (acidic/neutral conditions) or reduction with lithium aluminum hydride (dry ether) can influence yield and purity . Temperature and solvent polarity should be adjusted to minimize side reactions (e.g., epoxidation of the alkene moiety). Monitoring via TLC or HPLC ensures intermediate stability. Evidence suggests that triethylamine or pyridine as bases improves substitution efficiency in related benzyloxy compounds .
Advanced: What strategies resolve enantiomeric impurities in chiral intermediates during synthesis?
Methodological Answer:
Chiral resolution techniques, such as diastereomeric salt formation or enzymatic kinetic resolution, are critical. For example, using chiral auxiliaries (e.g., Evans’ oxazolidinones) or catalysts (e.g., Sharpless epoxidation conditions) can enhance enantiomeric excess (ee). Structural analogs with similar stereocenters, like (2S)-1-Phenoxy-6-(trimethylsilyl)hex-4-yn-2-ol, have employed chiral column chromatography (e.g., Chiralpak® AD-H) for purification . Dynamic kinetic resolution (DKR) may also be applicable if racemization is feasible under reaction conditions.
Basic: What spectroscopic methods are most effective for characterizing (2R)-1-(Benzyloxy)-4-methylpent-4-en-2-ol?
Methodological Answer:
A combination of H/C NMR, IR, and high-resolution mass spectrometry (HRMS) is essential. The benzyloxy group shows characteristic H NMR signals at δ 4.5–5.0 ppm (AB quartet for CH), while the allylic alcohol proton appears near δ 1.5–2.0 ppm. IR confirms hydroxyl (∼3400 cm) and ether (∼1100 cm) functionalities. HRMS validates the molecular formula (e.g., CHO) . Polarimetry or chiral HPLC is required to confirm the (2R) configuration.
Advanced: How does stereochemistry influence the compound’s interactions with biological systems?
Methodological Answer:
The (2R) configuration may affect binding to enzymes or receptors due to spatial orientation. For instance, analogs like 4-Benzyl Albuterol show stereospecific interactions with β-adrenergic receptors, where the R-configuration enhances agonist activity . Molecular docking studies or surface plasmon resonance (SPR) can quantify binding affinities. Comparative assays using enantiomers (e.g., (2R) vs. (2S)) are recommended to isolate stereochemical effects .
Basic: What precautions are necessary for handling and storing this compound?
Methodological Answer:
The compound should be stored in airtight containers under inert gas (N/Ar) at –20°C to prevent oxidation of the alkene or hydroxyl groups . Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory. Avoid contact with strong acids/bases, which may hydrolyze the benzyl ether . Ventilated fume hoods are required during synthesis to mitigate inhalation risks .
Advanced: How to address contradictions in reported reactivity under varying conditions?
Methodological Answer:
Discrepancies in reactivity (e.g., stability in acidic vs. basic media) require controlled experiments. For example, notes that benzyloxy groups are stable under mild acidic conditions but hydrolyze in concentrated HSO. Contrastingly, reports no hazardous reactions under standard conditions. Systematic studies using differential scanning calorimetry (DSC) or accelerated stability testing (40°C/75% RH) can clarify degradation pathways .
Basic: What synthetic routes yield the highest purity for scale-up?
Methodological Answer:
Multi-step routes with orthogonal protecting groups (e.g., tert-butyldimethylsilyl for the alcohol) improve purity. suggests that stepwise oxidation-reduction sequences (e.g., Swern oxidation followed by Grignard addition) minimize byproducts. Flash chromatography (silica gel, hexane/EtOAc gradient) is effective for purification. Process analytical technology (PAT) tools, such as in-line FTIR, enable real-time monitoring .
Advanced: Can computational methods predict the compound’s behavior in novel reactions?
Methodological Answer:
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and regioselectivity. For instance, the alkene’s electron density (HOMO/LUMO analysis) predicts susceptibility to electrophilic attacks. Molecular dynamics (MD) simulations can also assess solvation effects, which are critical for polar solvents . Validation with experimental data (e.g., kinetic isotope effects) is necessary to refine computational models.
Basic: How to confirm the absence of hazardous decomposition products?
Methodological Answer:
Thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS) identifies volatile decomposition products (e.g., benzaldehyde from benzyloxy cleavage) . notes toxic fumes during combustion, necessitating flame-resistant storage. Accelerated aging studies (e.g., 70°C for 14 days) under controlled atmospheres provide degradation profiles.
Advanced: What in vitro assays evaluate the compound’s bioactivity?
Methodological Answer:
Assays include:
- Antioxidant Activity: DPPH radical scavenging (IC determination) .
- Enzyme Inhibition: Fluorescence-based assays (e.g., acetylcholinesterase inhibition for neurodegenerative research).
- Cytotoxicity: MTT assay on cell lines (e.g., HeLa or HEK293) .
Dose-response curves and negative controls (e.g., DMSO vehicle) are critical. Structural analogs, such as sulfonamide derivatives, have shown dose-dependent bioactivity in similar assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
